molecular formula C42H32O9 B12776280 Suffruticosol D, cis- CAS No. 1261292-12-9

Suffruticosol D, cis-

Cat. No.: B12776280
CAS No.: 1261292-12-9
M. Wt: 680.7 g/mol
InChI Key: PHIHHTIYURVLDB-MXZGOMGRSA-N
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Description

Significance of Natural Product Chemistry in Contemporary Research

Natural product chemistry, the study of chemical compounds derived from living organisms, remains a cornerstone of modern scientific research and drug discovery. researchgate.netnih.gov Historically, natural products have provided a wealth of structurally diverse and biologically active molecules, many of which have been developed into life-saving drugs. nih.govnih.gov Compounds from natural sources are characterized by their vast chemical diversity and stereochemistry, offering unique pharmacophores and molecular properties that are often absent in synthetically produced compound libraries. researchgate.netscirp.org This inherent complexity makes them valuable for addressing a wide array of biological targets, combating drug resistance, and inhibiting protein-protein interactions. researchgate.net

In the current landscape of pharmaceutical research, natural products continue to be a vital source of new medicinal molecules and therapeutic agents. researchgate.netnih.gov The rise of antimicrobial resistance has reignited interest in natural sources for novel antibiotics, and compounds with anti-inflammatory and antioxidant properties are being investigated for the management of chronic diseases. nih.govtandfonline.com Modern technological advancements, including sophisticated analytical techniques and computational methods, have streamlined the process of isolating, characterizing, and screening natural compounds, further solidifying their importance in the quest for new medicines. researchgate.netnih.gov

Overview of Stilbenoids and Resveratrol (B1683913) Oligomers in Scientific Inquiry

Stilbenoids are a class of plant polyphenols characterized by a 1,2-diphenylethylene backbone. frontiersin.org They are produced by a variety of plant families, including Vitaceae, Paeoniaceae, and Gnetaceae, often in response to environmental stressors like fungal infections or UV radiation. frontiersin.org The most well-known stilbenoid is resveratrol, which has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and cancer-preventive properties. frontiersin.orgnih.gov

Building upon the structural motif of resveratrol, plants synthesize a large and complex group of compounds known as resveratrol oligomers. These are formed through the polymerization of two to eight or more resveratrol units, resulting in a vast array of intricate and structurally diverse molecules. nih.govmdpi.com These oligomers often exhibit enhanced or novel biological activities compared to the resveratrol monomer. nih.gov Scientific investigations have revealed that resveratrol oligomers possess a broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.govmdpi.com Their complex structures and potent bioactivities have made them a significant focus of research for the development of new therapeutic agents. nih.gov

Positioning of Suffruticosol D, cis- within the Oligostilbene Chemical Space

The "chemical space" is a conceptual framework used in chemoinformatics to encompass the diversity of all possible molecules. nih.gov Within the vast chemical space of natural products, oligostilbenes represent a significant and structurally rich territory. Suffruticosol D, cis- is a resveratrol trimer, meaning it is composed of three resveratrol units linked together. researchgate.net It was first isolated from the seeds of Paeonia suffruticosa, a plant recognized for its abundance of oligostilbenes. scirp.org

Rationale for Dedicated Academic Investigation of Suffruticosol D, cis-

The primary rationale for the dedicated academic investigation of Suffruticosol D, cis- stems from its novel and complex chemical structure and its potential as a bioactive compound. The discovery of new natural products, particularly those with intricate architectures like resveratrol trimers, is of significant interest to medicinal chemists and pharmacologists. nih.gov

Furthermore, comparative studies between Suffruticosol D, cis- and its trans-isomer have provided valuable insights into how stereochemistry influences biological activity. nih.gov Research has shown that both isomers exhibit cytotoxic effects against various human cancer cell lines, but often with differing potencies. nih.govresearchgate.net For instance, trans-suffruticosol D has been observed to have lower IC50 values (indicating higher potency) than cis-suffruticosol D in several cancer cell lines. nih.gov Such findings are crucial for understanding the structure-activity relationships of oligostilbenes, which can guide the future design and synthesis of more effective anticancer agents. nih.gov The investigation into its mechanisms of action, such as the induction of oxidative stress and apoptosis in cancer cells, further underscores its importance as a subject of academic inquiry for potential therapeutic applications. researchgate.net

Research Findings on Suffruticosol D, cis-

Detailed research has been conducted on Suffruticosol D, cis-, particularly focusing on its biological activities in comparison to its trans-isomer.

Cytotoxicity Against Cancer Cell Lines

Studies have demonstrated that Suffruticosol D, cis- exhibits cytotoxic effects against a range of human cancer cell lines. However, its potency is generally lower than that of its trans-isomer, trans-suffruticosol D. The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (μM) of cis-Suffruticosol DIC50 (μM) of trans-Suffruticosol D
A549Lung13.429.93
BT20Breast46.7915.84
MCF-7Breast20.9114.62
U2OSOsteosarcoma17.6511.23
Data sourced from Spandidos Publications. nih.gov

This data clearly indicates that while Suffruticosol D, cis- is active, its three-dimensional structure is a significant determinant of its cytotoxic potency. nih.gov

Induction of Reactive Oxygen Species (ROS)

Suffruticosol D, cis- has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells in a concentration-dependent manner. This induction of oxidative stress is one of the proposed mechanisms for its antitumor effect. nih.govresearchgate.net For example, in A549 lung cancer cells, treatment with cis-suffruticosol D at concentrations of 10, 32, and 100 μM for 24 hours resulted in an increase in ROS levels by 32.8%, 55.6%, and 73.1%, respectively. nih.gov

Properties

CAS No.

1261292-12-9

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

5-[(2R,3R,5R,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol

InChI

InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3-/t37-,38-,41-,42+/m1/s1

InChI Key

PHIHHTIYURVLDB-MXZGOMGRSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=C3[C@H]([C@@H](OC3=CC4=C2[C@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Suffruticosol D, Cis

Botanical Sources and Distribution of Suffruticosol D, cis-

Isolation from Paeonia suffruticosa Seeds

The primary documented natural source of Suffruticosol D, cis- is the seeds of Paeonia suffruticosa, a plant species commonly known as the tree peony. cabidigitallibrary.orgresearchgate.net Phytochemical investigations of Paeonia suffruticosa seeds have led to the isolation and structural elucidation of three new oligostilbenes, one of which was identified as cis-suffruticosol D. cabidigitallibrary.org In these studies, cis-suffruticosol D was isolated alongside its stereoisomer, trans-suffruticosol D, and other known stilbenes such as trans-resveratrol, suffruticosol A, B, and C. cabidigitallibrary.orgresearchgate.net The presence of these related compounds underscores the rich and complex oligostilbene profile of the plant's seeds.

Botanical SourceFamilyCompound Isolated
Paeonia suffruticosa (Seeds)PaeoniaceaeSuffruticosol D, cis-

Contextual Occurrence within the Paeoniaceae Family

The occurrence of complex oligostilbenes is a notable characteristic of the genus Paeonia and the broader Paeoniaceae family. While Suffruticosol D, cis- has been specifically identified in Paeonia suffruticosa, other related oligostilbenes have been found in other species within the family. For instance, Suffruticosol A has been isolated from the seeds of Paeonia lactiflora. researchgate.net The presence of a variety of resveratrol (B1683913) oligomers, including suffruticosols A, B, and C, has been confirmed in Paeonia suffruticosa. nih.govresearchgate.net This pattern suggests a biosynthetic pathway for stilbene (B7821643) oligomerization within the Paeoniaceae family, leading to a diverse array of structurally related compounds.

Contemporary Chromatographic Separation Techniques for Oligostilbenes

The isolation of pure Suffruticosol D, cis- from plant extracts is a complex task due to the presence of numerous structurally similar oligostilbenes and stereoisomers that often co-elute during chromatographic processes. ajbasweb.com Modern separation science employs a multi-step approach, often guided by High-Performance Liquid Chromatography (HPLC) fingerprinting, to systematically fractionate and purify target compounds. nih.gov

TechniqueRole in IsolationKey Features
Thin-Layer Chromatography (TLC) Initial Fractionation & MonitoringCost-effective; used to pool fractions with similar profiles from column chromatography. fractioncollector.info
High-Performance Liquid Chromatography (HPLC) Compound Isolation & PurificationHigh resolution and sensitivity; essential for separating complex mixtures. nih.govnih.gov
Advanced Preparative Chromatography Stereoisomer SeparationSpecialized columns and techniques (e.g., recycling HPLC) to resolve closely related isomers like cis/trans forms. ajbasweb.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of oligostilbenes from complex plant extracts. nih.govikm.org.my Both analytical and preparative scale HPLC systems are utilized. Initially, an analytical method is developed using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) to achieve baseline resolution of the target compounds. ikm.org.my This method is then scaled up to a preparative HPLC system to isolate larger quantities of the pure substance. rssl.com Reversed-phase columns, such as C18, are commonly employed with a gradient mobile phase, typically consisting of acetonitrile (B52724) and water, to effectively separate compounds based on their polarity. ikm.org.my

Thin-Layer Chromatography (TLC) in Initial Fractionation

Thin-Layer Chromatography (TLC) serves as a rapid and economical method for the preliminary analysis and fractionation of crude plant extracts. cabidigitallibrary.org In the context of isolating oligostilbenes, an initial separation is often performed using column chromatography with a stationary phase like silica (B1680970) gel. fractioncollector.info The collected fractions are then spotted on TLC plates to visualize their composition. Fractions exhibiting similar TLC profiles (i.e., similar spots and Rf values) are pooled together for further purification steps, such as preparative HPLC. fractioncollector.infonih.gov This initial fractionation simplifies the mixture, making the subsequent high-resolution separation more efficient.

Advanced Preparative Chromatography for Stereoisomer Separation

Separating stereoisomers, such as the cis and trans forms of Suffruticosol D, is one of the most significant challenges in the purification process. Standard chromatographic methods may fail to resolve these closely related compounds. ajbasweb.com Advanced preparative chromatography techniques are required to achieve this separation. One such method is recycling HPLC, which enhances separation efficiency by recirculating unresolved peaks back through the column multiple times. ajbasweb.com Furthermore, specialized columns and mobile phase conditions can be developed to improve selectivity for isomers. For example, mixed-mode stationary phases have been shown to exhibit enhanced selectivity and efficiency for separating cis-trans isomers of other natural compounds, a principle applicable to oligostilbenes. nih.gov The careful optimization of chromatographic parameters is crucial for obtaining the high-purity isomers necessary for structural elucidation and further research. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for Suffruticosol D, Cis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the intricate structure of organic molecules like Suffruticosol D, cis-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the connectivity between atoms, and the relative stereochemistry of the molecule.

Application of 1D NMR (¹H, ¹³C) for Structural Framework Analysis

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the first step in structural analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule.

For Suffruticosol D, cis-, the ¹H NMR spectrum is characterized by specific signals in the aromatic, olefinic, and aliphatic regions, which helps to identify the constituent resveratrol (B1683913) units. A key differentiating feature for the cis-isomer is the chemical shift and coupling constant of the olefinic protons, which distinguishes it from its trans-counterpart. spandidos-publications.com The integration of proton signals helps in determining the relative number of protons in each environment.

The ¹³C NMR spectrum complements this by providing the carbon backbone of the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, olefinic, aliphatic, oxygen-bearing), allowing for a complete carbon count and initial assignment of the molecular framework.

¹H NMR Data for Key Moieties in Suffruticosol D, cis- (Predicted)
Proton Type Typical Chemical Shift (δ, ppm)
Aromatic Protons6.0 - 7.5
Olefinic Protons (cis coupling)6.2 - 6.8
Methine Protons (Aliphatic)3.5 - 5.5
Methoxy (B1213986) Protons (if present)3.7 - 4.0
Hydroxyl Protons4.5 - 9.0 (variable, may exchange)
Note: This table represents predicted values based on related structures; actual experimental data is required for definitive assignment.
¹³C NMR Data for Key Moieties in Suffruticosol D, cis- (Predicted)
Carbon Type Typical Chemical Shift (δ, ppm)
Aromatic Carbons (oxygenated)150 - 160
Aromatic Carbons100 - 130
Olefinic Carbons120 - 140
Methine Carbons (oxygenated)70 - 90
Methine Carbons30 - 60
Note: This table represents predicted values based on related structures; actual experimental data is required for definitive assignment.

Application of 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For Suffruticosol D, cis-, COSY spectra are crucial for tracing the spin systems within each aromatic ring and connecting adjacent protons in the aliphatic portions of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (¹JCH). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds. HMBC is critical for connecting the different fragments of the molecule identified by COSY. It helps in placing quaternary (non-protonated) carbons and linking the different resveratrol units together to form the complete oligostilbene structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is paramount for determining the relative stereochemistry. For Suffruticosol D, cis-, NOESY correlations between specific protons across the newly formed rings and linkage points confirm their relative orientation (e.g., cis or trans ring junctions).

Key 2D NMR Correlations for Suffruticosol D, cis- (Illustrative)
Experiment Correlating Nuclei Information Gained Example Application
COSYH-5' ↔ H-6'Connectivity within an aromatic spin systemTracing connections in a hydroxyphenyl ring
HSQCH-7 ↔ C-7Direct one-bond C-H attachmentAssigning the chemical shift of C-7
HMBCH-8 ↔ C-1', C-2', C-6'Connectivity across multiple bondsLinking an aliphatic proton to an adjacent aromatic ring
NOESYH-α ↔ H-β'Spatial proximity of protonsConfirming relative stereochemistry at a ring junction
Note: This table is illustrative. Specific correlations depend on the finalized structure and numbering scheme.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of Suffruticosol D, cis-. By comparing the experimentally measured accurate mass with the calculated masses of possible chemical formulas, the correct molecular formula can be confidently established, which is a critical step in structure elucidation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/deprotonated version) of Suffruticosol D, cis-, inducing fragmentation, and then analyzing the masses of the resulting fragment ions. The fragmentation pattern provides valuable structural information, revealing how the molecule breaks apart at its weakest bonds. This data helps to confirm the connectivity of the constituent units. Studies have shown that isomers like cis- and trans-suffruticosol D can exhibit very similar mass fragmentation patterns, indicating a shared core structure. spandidos-publications.com However, subtle differences in fragment ion intensities can sometimes be used to distinguish between stereoisomers.

Chiroptical Methods for Absolute Configuration Determination

While NMR can determine the relative stereochemistry of a chiral molecule, it cannot typically distinguish between a molecule and its non-superimposable mirror image (enantiomer). Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are employed to determine the absolute configuration.

For a complex molecule like Suffruticosol D, cis-, which contains multiple stereocenters, determining the absolute configuration is challenging. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are used. These methods involve measuring the experimental chiroptical spectrum of the isolated natural product and comparing it to the spectrum predicted for a specific enantiomer using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of all stereocenters in the molecule.

Computational Chemistry Approaches in Conformational Analysis and Structural Confirmation

Computational chemistry offers a theoretical framework to predict and analyze the structural and electronic properties of molecules, thereby aiding in the interpretation of experimental data and the confirmation of complex stereostructures. For Suffruticosol D, cis-, computational approaches are invaluable for understanding its conformational landscape and for rigorously validating the assigned structure derived from experimental nuclear magnetic resonance (NMR) spectroscopy.

The structural elucidation of Suffruticosol D, cis-, along with its trans-isomer, was first reported by He et al. in 2010, following their isolation from the seeds of Paeonia suffruticosa nih.gov. The planar structure and relative stereochemistry were established through extensive 1D and 2D NMR experiments nih.gov. In such cases, computational methods serve to bridge the gap between the observed spectroscopic data and the most energetically favorable three-dimensional arrangement of the atoms.

A common workflow for the computational analysis of a molecule like Suffruticosol D, cis- begins with a thorough conformational search. This process systematically explores the potential energy surface of the molecule to identify all low-energy conformers. Given the flexibility of the dihydrofuran ring and the rotational freedom of the various substituted phenyl rings in Suffruticosol D, cis-, multiple conformers can exist in equilibrium. These searches can be performed using molecular mechanics (MM) force fields, which provide a rapid initial screening of conformational space. The resulting low-energy conformers are then subjected to more accurate quantum mechanical (QM) calculations, typically using Density Functional Theory (DFT).

DFT calculations, employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to optimize the geometry of each conformer and to calculate their relative energies. This allows for the determination of the Boltzmann distribution of the conformers at a given temperature, providing a picture of the conformational population in solution.

Once the geometries and relative energies of the stable conformers are established, their NMR parameters, specifically the ¹H and ¹³C chemical shifts, can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts for each conformer are then averaged based on their Boltzmann populations to yield a theoretical NMR spectrum. This computed spectrum can be directly compared with the experimental NMR data. A strong correlation between the calculated and experimental chemical shifts provides powerful evidence for the correctness of the proposed structure and its conformational preferences.

For instance, the experimental ¹H and ¹³C NMR chemical shifts for Suffruticosol D, cis- are presented in the tables below. A computational study would aim to reproduce these values with a high degree of accuracy.

Table 1: Experimental ¹H NMR Chemical Shift Data for Suffruticosol D, cis- (500 MHz, in Acetone-d₆) nih.gov

Atom No. Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2 6.84 d 2.0
4 6.18 t 2.0
6 6.84 d 2.0
7 4.96 d 6.5
8 4.26 d 6.5
10' 6.44 d 12.0
11' 6.30 d 12.0
2'' 6.55 d 2.0
4'' 6.15 t 2.0
6'' 6.55 d 2.0
2''' 6.94 d 2.0
5''' 6.70 d 8.5

Table 2: Experimental ¹³C NMR Chemical Shift Data for Suffruticosol D, cis- (125 MHz, in Acetone-d₆) nih.gov

Atom No. Chemical Shift (δ, ppm) Atom No. Chemical Shift (δ, ppm)
1 119.2 1' 139.7
2 108.9 2' 132.0
3 159.2 3' 115.5
4 101.6 4' 157.0
5 159.2 5' 115.5
6 108.9 6' 132.0
7 93.3 1'' 139.8
8 56.4 2'' 106.6
9 143.7 3'' 159.0
10 129.8 4'' 101.4
11 131.2 5'' 159.0
6'' 106.6
1''' 126.2
2''' 113.8
3''' 145.4
4''' 145.0
5''' 115.9

Discrepancies between the calculated and experimental data can often be resolved by considering solvent effects, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). Furthermore, significant deviations might suggest a revision of the initial structural assignment is necessary. In the case of the related compound, trans-suffruticosol D, quantum chemical calculations of the electronic circular dichroism (ECD) spectrum were used to determine its absolute configuration nih.gov. A similar approach could be applied to Suffruticosol D, cis- to unequivocally establish its absolute stereochemistry.

Chemical Synthesis and Semisynthesis Strategies for Suffruticosol D, Cis

Challenges in the Total Synthesis of Complex Oligostilbenes

The total synthesis of oligostilbenes, which are oligomers of stilbenoid units like resveratrol (B1683913), is fraught with challenges that escalate with the molecule's size and complexity. These naturally occurring polyphenols often feature intricate three-dimensional structures with multiple stereocenters and specific regio- and stereochemistry that are difficult to replicate in a laboratory setting.

Key challenges include:

Control of Regioselectivity: Oligostilbenes are formed by the oxidative coupling of monomeric units. Due to the multiple potential reaction sites on the phenolic rings of stilbenes, controlling the specific carbon-carbon and carbon-oxygen bond connections to achieve the desired constitutional isomer is a primary hurdle. Non-selective reactions can lead to a complex mixture of products that are difficult to separate and identify. nih.gov

Control of Stereoselectivity: Many oligostilbenes contain multiple chiral centers and atropisomers. Establishing the correct relative and absolute stereochemistry is a formidable task. For cis-Suffruticosol D, a crucial challenge lies in controlling the geometry of the stilbene (B7821643) double bond, as the trans isomer is often thermodynamically more stable. nih.govresearchgate.net Synthesizing and maintaining the cis-configuration throughout a multi-step sequence requires carefully chosen reactions and conditions.

Structural Complexity and Sensitivity: The dense arrangement of functional groups and the often-strained ring systems in oligostilbenes make them sensitive to reaction conditions. They can be prone to rearrangement or decomposition, particularly under acidic or oxidative conditions. organic-chemistry.org

Retrosynthetic Analysis for Suffruticosol D, cis-

While a specific total synthesis of cis-Suffruticosol D has not been prominently detailed in the literature, a plausible retrosynthetic analysis can be constructed based on established strategies for related oligostilbenes. organic-chemistry.orgnih.gov The primary disconnections would involve breaking the bonds that link the three resveratrol monomer units.

A logical retrosynthetic pathway for cis-Suffruticosol D would proceed as follows:

Trimer to Dimer and Monomer: The most apparent disconnection is at one of the linkages joining the three units. This breaks the trimer into a resveratrol dimer, such as a derivative of ε-viniferin, and a protected resveratrol monomer. This simplifies the target to the synthesis of a complex dimer and a subsequent coupling reaction.

Dimer to Monomers: The dimeric intermediate can be further disconnected through its key C-C or C-O bond into two protected resveratrol monomers. This is the reverse of the key oxidative coupling step often used in biomimetic syntheses.

Monomer Synthesis: The final retrosynthetic step simplifies the problem to the synthesis of the fundamental building block, a suitably protected resveratrol unit. A key consideration at this stage is the stereochemistry of the double bond. The synthesis must be designed to produce the cis-alkene geometry, or a trans-isomer could be synthesized and later isomerized to the cis-form, often photochemically.

This analysis highlights that the core of the synthetic challenge lies in the development of highly selective coupling reactions that can join the monomeric units in the correct orientation and with the correct stereochemistry.

Biomimetic Synthetic Approaches to Stilbene Oligomers

Biomimetic synthesis attempts to replicate nature's biosynthetic pathways in the laboratory. For stilbene oligomers, this typically involves an enzyme- or metal-catalyzed oxidative coupling of resveratrol or related stilbenes. mdpi.com This approach is attractive because it can rapidly generate molecular complexity from simple precursors in a single step.

Various systems have been employed for the biomimetic synthesis of stilbene oligomers:

Enzymatic Catalysis: Enzymes like horseradish peroxidase (HRP) or laccases can be used in the presence of an oxidant (e.g., hydrogen peroxide) to generate phenoxyl radicals from resveratrol. nih.gov These radicals then couple in a non-enzymatic fashion to form a variety of dimers and higher-order oligomers. mdpi.comnih.gov Studies have shown that HRP-catalyzed biotransformation of trans-resveratrol can produce a mixture of oligomers, including trimers. mdpi.com

Metallic Oxidants: Chemical oxidants are frequently used to mimic the role of oxidative enzymes. Reagents such as iron(III) chloride (FeCl₃), silver(I) acetate (B1210297) (AgOAc), or thallium(III) trifluoroacetate (B77799) (TTFA) can effect the oxidative coupling of stilbene units. nih.govresearchgate.net The choice of oxidant and solvent can influence the distribution and type of products formed. For instance, treating resveratrol with silver(I) acetate in methanol (B129727) has been shown to produce its dehydrodimer in high yield. nih.gov

While biomimetic approaches are powerful for generating diverse oligostilbene structures, they often suffer from a lack of selectivity, producing a mixture of isomers that requires extensive purification. mdpi.com

Regioselective and Stereoselective Coupling Reactions in Oligostilbene Synthesis

Achieving high levels of regio- and stereoselectivity is the central goal of modern synthetic strategies toward specific oligostilbene targets. This requires moving beyond the often unselective biomimetic approaches to more controlled, stepwise methods.

Regioselectivity: Control over regioselectivity in oxidative coupling reactions can be influenced by several factors. The choice of the oxidizing agent is paramount; different metal oxidants can favor the formation of different linkages. nih.gov Solvent effects can also play a significant role in determining the reaction's outcome by influencing the stability and reactivity of the radical intermediates. The strategic use of protecting groups on the resveratrol monomer can block certain reactive sites, thereby directing the coupling reaction to the desired position.

Stereoselectivity: The stereochemistry of the final product is dictated by both the geometry of the starting stilbene units and the nature of the coupling reaction.

Alkene Geometry: The synthesis of cis-Suffruticosol D requires the specific formation of a cis-double bond. While many olefination reactions like the Wittig reaction can be tuned to favor the cis-isomer, they often produce mixtures. nih.gov Other methods, such as the stereoselective reduction of an alkyne (e.g., Lindlar hydrogenation), can provide excellent selectivity for the cis-alkene. Alternatively, the more stable trans-stilbene (B89595) can be converted to the cis-isomer via photochemical isomerization. nih.gov Recent advances using flow microreactors have demonstrated precise control over cis-trans isomerization, allowing for the selective synthesis of either isomer. acs.org

Chiral Centers: The formation of new stereocenters during the coupling process must be controlled. This is often the most challenging aspect of the synthesis. Diastereoselective reactions can be guided by existing stereocenters in the molecule or by the use of chiral catalysts or auxiliaries.

The table below summarizes some common olefination reactions used in stilbene synthesis and their typical stereochemical outcomes.

Reaction NameReactantsTypical ProductNotes
Wittig Reaction Phosphonium ylide + Aldehyde/KetoneMixture of E/Z isomersZ-selectivity often favored with non-stabilized ylides.
Horner-Wadsworth-Emmons Phosphonate carbanion + Aldehyde/KetonePredominantly E-isomerHighly reliable for trans-stilbene synthesis. nih.gov
Suzuki Coupling Vinyl boronic acid + Vinyl halideStereoretentiveThe geometry of the reactants is maintained in the product.
McMurry Coupling Two Aldehydes/KetonesMixture of E/Z isomersReductive coupling using low-valent titanium.
Alkyne Reduction AlkyneZ-isomerTypically achieved using Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂).

Development of Efficient Synthetic Routes for Suffruticosol D, cis- and its Analogues

An efficient synthetic route to cis-Suffruticosol D would need to combine strategic bond disconnections with highly selective chemical transformations. While a published route for this specific molecule is not available, a hypothetical efficient strategy can be proposed based on successful syntheses of other complex oligostilbenes. organic-chemistry.org

A potential route could involve:

Preparation of Building Blocks: Synthesis of two distinct, orthogonally protected resveratrol monomers. One monomer would be designed to act as a nucleophile, while the other would be prepared to act as an electrophile or a radical precursor. One of these units would need to be synthesized with, or converted to, the cis-alkene configuration.

Controlled Dimerization: A regioselective and stereoselective coupling of the two monomers to form a protected dimeric intermediate. This would likely be the most challenging step, potentially requiring a transition-metal-catalyzed cross-coupling reaction rather than a less predictable oxidative coupling.

Final Coupling: Deprotection of a specific site on the dimer, followed by a second highly selective coupling reaction with a third protected resveratrol unit to complete the trimeric core.

Global Deprotection: Removal of all protecting groups in the final step to yield cis-Suffruticosol D.

This stepwise approach, while longer than a one-pot biomimetic synthesis, would offer superior control over both regiochemistry and stereochemistry, ultimately leading to a more efficient synthesis by avoiding the formation of complex isomeric mixtures and the associated purification challenges. The synthesis of a range of resveratrol oligomers by Snyder and coworkers, which utilized acid-promoted cyclization and rearrangement reactions from common precursors, exemplifies the power of such a strategy-driven approach to access multiple complex targets. organic-chemistry.org

Biosynthesis and Metabolic Engineering of Suffruticosol D, Cis

Proposed Biosynthetic Pathway of Resveratrol (B1683913) Oligomers via Oxidative Coupling

Suffruticosol D, cis-, as a member of the oligostilbene family, is biosynthetically derived from the foundational monomer, resveratrol. Oligostilbenes are a class of plant polyphenols formed through the enzymatic oxidative oligomerization of resveratrol. eurekaselect.comsciprofiles.comresearchgate.net The core hypothesis for the formation of resveratrol oligomers, including Suffruticosol D, cis-, is the process of oxidative coupling. researchgate.netnih.gov

This proposed pathway begins with the synthesis of resveratrol itself, which is then subjected to oxidation. This process is believed to generate resveratrol radicals. The subsequent coupling of these radicals in various regio- and stereoselective manners leads to the formation of a diverse array of oligomeric structures, ranging from dimers to more complex trimers and tetramers. researchgate.netnih.gov The biogenesis is thought to proceed via single electron oxidation, which creates reactive quinone methide intermediates that are key to the formation of the complex polyphenolic structures observed in nature. researchgate.net The specific bonds formed during this coupling process dictate the final structure of the resulting oligomer, giving rise to the vast chemical diversity seen in this class of compounds.

Enzymatic Mechanisms Involved in Oligostilbene Formation

The oxidative coupling central to the formation of oligostilbenes is not a random process but is catalyzed by specific enzymes. In plants, this transformation is primarily mediated by oxidases, particularly peroxidases and laccases. researchgate.netmaxapress.com These enzymes facilitate the oxidation of resveratrol monomers, a critical step for oligomerization.

The enzymatic mechanism involves the abstraction of a hydrogen atom from a hydroxyl group of resveratrol, leading to the formation of a phenoxyl radical. These radicals are resonance-stabilized, allowing for the delocalization of the unpaired electron across the molecule. The subsequent coupling of two or more of these radicals results in the formation of carbon-carbon or carbon-oxygen bonds, linking the resveratrol units together. The regioselectivity and stereoselectivity of this coupling are controlled by the specific enzymes involved, which guide the orientation of the resveratrol radicals at their active sites. oeno-one.eu Peroxidases, in particular, have been extensively studied in grapevines and are considered key players in the in-planta synthesis of resveratrol oligomers like ε-viniferin. researchgate.net The nature of the products formed is highly dependent on reaction conditions such as the specific coupling agent, the solvent, and the temperature. researchgate.net

Gene Identification and Characterization of Biosynthetic Enzymes

The biosynthesis of Suffruticosol D, cis- is a multi-step process involving a cascade of enzymes, each encoded by specific genes. The genetic basis for the production of the resveratrol monomer is well-established, while the genes for the subsequent oligomerization are also subjects of intense research.

The pathway to resveratrol involves several key enzymes:

Phenylalanine Ammonia Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. maxapress.comresearchgate.netnih.gov

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid. maxapress.comresearchgate.netnih.gov

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. maxapress.comresearchgate.netnih.gov

Stilbene (B7821643) Synthase (STS): This is the pivotal enzyme that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone of resveratrol. maxapress.comnih.gov

Genes encoding these enzymes have been identified and characterized in a variety of plant species known for producing stilbenes, such as grapevine (Vitis vinifera), peanut (Arachis hypogaea), and Japanese knotweed (Fallopia japonica). maxapress.comnih.govsemanticscholar.org Transcriptional studies in grapevines have successfully identified differentially expressed genes for STS, C4H, and 4CL that correlate with resveratrol accumulation. maxapress.commaxapress.com

For the subsequent oligomerization of resveratrol into compounds like Suffruticosol D, cis-, genes encoding peroxidase and laccase enzymes are of primary interest. maxapress.comresearchgate.net Transcriptional analyses have identified numerous genes for these oxidative enzymes that are co-expressed with STS genes, suggesting their role in the downstream modification of resveratrol. maxapress.com The regulation of this entire pathway is controlled by various transcription factors, including those from the MYB and WRKY families, which have been shown to modulate the expression of stilbene biosynthetic genes. maxapress.commdpi.com

EnzymeGene AbbreviationFunction
Phenylalanine Ammonia LyasePALConverts L-phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylaseC4HConverts cinnamic acid to p-coumaric acid.
4-coumarate-CoA ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA.
Stilbene SynthaseSTSSynthesizes resveratrol from p-coumaroyl-CoA and malonyl-CoA.
PeroxidasePOX / PRXCatalyzes the oxidative coupling of resveratrol monomers.
LaccaseLACCatalyzes the oxidative coupling of resveratrol monomers.

Heterologous Expression Systems for Pathway Elucidation

Understanding the complex biosynthetic pathways of natural products like Suffruticosol D, cis- often requires moving beyond the native plant. Heterologous expression systems, where genes from one organism are expressed in another, are powerful tools for elucidating enzyme function and reconstructing metabolic pathways. taylorandfrancis.com

Microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently employed for this purpose due to their rapid growth and well-established genetic tools. researchgate.netnih.govnih.govnih.gov Researchers have successfully engineered these microbes to produce resveratrol by introducing the necessary plant genes, such as those for 4CL and STS. nih.gov For instance, a functional resveratrol biosynthetic pathway was created in E. coli by expressing 4CL1 from Arabidopsis thaliana and STS from peanut (Arachis hypogaea), enabling the conversion of supplemented p-coumaric acid into resveratrol. nih.gov

In addition to microbes, plant-based systems are also utilized. Plant cell cultures, for example from grapevine (Vitis amurensis), provide a cellular environment more similar to the native plant and have been used to study the effects of overexpressing regulatory genes on stilbene production. mdpi.comnih.gov Furthermore, whole plants like Arabidopsis thaliana and white poplar have been genetically modified with STS genes, resulting in the accumulation of novel stilbene compounds, such as trans-piceid, which is a glucoside of resveratrol. semanticscholar.orgcas.cz These heterologous systems are invaluable for confirming the function of newly identified genes and for testing metabolic engineering strategies before applying them to more complex organisms.

Metabolic Engineering Strategies for Enhanced Production of Suffruticosol D, cis- in Biological Systems

The natural abundance of Suffruticosol D, cis- and other resveratrol oligomers is often very low, limiting their availability for research and potential applications. researchgate.net Metabolic engineering offers a promising solution to this challenge by redesigning the metabolism of host organisms to enhance the production of these valuable compounds. nih.govrsc.org

Gene Overexpression and Pathway Optimization

A primary strategy in metabolic engineering is to increase the expression of key genes in the biosynthetic pathway. Overexpressing the gene for stilbene synthase (STS), the rate-limiting enzyme in resveratrol production, has been shown to significantly boost the accumulation of stilbenes in various host systems, including transgenic plants and plant cell cultures. nih.govsemanticscholar.orgnih.gov

Beyond targeting individual enzymes, a more holistic approach involves upregulating the entire pathway through the overexpression of regulatory genes. For example, the overexpression of specific MYB transcription factors (VaMyb40 and VaMyb60) in grape cell cultures led to a substantial increase in the production of a range of stilbenes, including resveratrol and its dimers, ε-viniferin and δ-viniferin. mdpi.com Similarly, overexpressing a calmodulin-like gene (VaCML65) in Vitis amurensis cells also resulted in a marked increase in stilbene content. nih.gov Pathway optimization also involves balancing the expression levels of multiple genes to avoid the accumulation of intermediate compounds and to direct the metabolic flux efficiently towards the desired final product.

Host OrganismGene OverexpressedResult
Vitis amurensis cell cultureVaCML653.8–23.7 times increase in total stilbenes. nih.gov
Vitis amurensis cell cultureVaMyb605.9–13.9 times increase in total stilbenes. mdpi.com
Arabidopsis thalianaFmSTS1 (from F. multiflora)Accumulation of new compound trans-piceid. semanticscholar.org

Precursor Engineering for Increased Yield

The production of any metabolite is fundamentally limited by the availability of its precursors. For Suffruticosol D, cis-, the key precursors are derived from the resveratrol biosynthetic pathway, namely p-coumaroyl-CoA and malonyl-CoA. Engineering the host's metabolism to increase the intracellular pools of these molecules is a critical strategy for enhancing yield. nih.govnih.gov

Mechanistic Studies of Biological Activities of Suffruticosol D, Cis in Cellular and in Vitro Models

Antitumor and Cytotoxic Activity in Human Cancer Cell Lines

cis-Suffruticosol D, an oligostilbene found in the seeds of Paeonia suffruticosa, has been the subject of research for its potential antitumor properties. researchgate.netnih.gov Studies have demonstrated its ability to selectively inhibit the growth of various human cancer cell lines while showing less effect on normal cells. researchgate.net Its mechanisms of action involve multiple cellular pathways, including the induction of programmed cell death and the inhibition of processes crucial for tumor progression and metastasis. researchgate.netresearchgate.net Investigations have highlighted its role in modulating oxidative stress within cancer cells and interfering with their ability to move and invade surrounding tissues. researchgate.netsemanticscholar.org

cis-Suffruticosol D has been shown to suppress the proliferation of a range of human cancer cells. researchgate.netnih.gov Research indicates its inhibitory effects on human lung cancer (A549), breast cancer (BT20, MCF-7), and osteosarcoma (U2OS) cell lines. researchgate.net Notably, this inhibitory action was selective, as the compound did not affect normal human breast cells (HMEC) and lung cells (HPL1A). researchgate.net

In comparative studies with its stereoisomer, trans-suffruticosol D was generally found to be more potent in its anti-proliferative activities than cis-suffruticosol D. nih.govresearchgate.net Despite this, both isomers exhibit concentration-dependent anti-proliferative effects against various cancer cell lines. nih.gov

Table 1: Human Cancer Cell Lines Affected by cis-Suffruticosol D

Cell Line Cancer Type Reference
A549 Lung Cancer researchgate.net
BT20 Breast Cancer researchgate.net
MCF-7 Breast Cancer researchgate.net
U2OS Osteosarcoma researchgate.net

This table is interactive. You can sort and filter the data.

A key mechanism behind the antitumor activity of cis-suffruticosol D is its ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govresearchgate.net Treatment of cancer cells with this compound leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage. nih.gov Studies using high-content screening analysis have confirmed the occurrence of apoptosis in human breast cancer cells (MDA-MB-231) following treatment. nih.gov

The induction of apoptosis by cis-suffruticosol D is linked to the activation of key effector enzymes. Caspases-3 and -7 are crucial executioners of the apoptotic process. nih.gov In studies involving a panel of ten oligostilbenes including cis-suffruticosol D, treatment of MDA-MB-231 breast cancer cells with these compounds at a 50 µM concentration for 24 hours resulted in a significant increase in caspase-3/7 activity levels, with at least a three-fold rise compared to untreated controls. nih.gov This activation of effector caspases is a critical step in the biochemical cascade leading to the dismantling of the cell. nih.gov

Mitochondria play a central role in the regulation of apoptosis. One of the mechanisms by which cis-suffruticosol D exerts its pro-apoptotic effects is by altering mitochondrial function. researchgate.netresearchgate.net Specifically, it has been reported to decrease the mitochondrial membrane potential in human lung cancer cells. researchgate.netresearchgate.net The loss of mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of the caspase cascade.

cis-Suffruticosol D has been found to modulate the redox state of cancer cells by provoking oxidative stress. researchgate.netresearchgate.net In human lung cancer cells, the compound's antitumor effects are associated with an increase in reactive oxygen species (ROS). semanticscholar.org This elevation of oxidative stress can damage cellular components and trigger apoptotic pathways, contributing to the death of cancer cells. researchgate.net The ability to disrupt the delicate redox balance in cancer cells is a significant aspect of its mechanism of action. researchgate.netsemanticscholar.org

The spread of cancer to distant sites, a process known as metastasis, is a major cause of mortality. This process involves the migration and invasion of cancer cells. nih.gov cis-Suffruticosol D has demonstrated the ability to interfere with these critical steps. researchgate.netresearchgate.net In vitro studies on the highly invasive MDA-MB-231 breast cancer cell line showed that oligostilbenes, including cis-suffruticosol D, inhibited both cell migration and invasion at concentrations that did not significantly affect cell viability. nih.gov

Table 2: Inhibitory Effects of Oligostilbenes (including cis-Suffruticosol D) on MDA-MB-231 Cell Motility

Assay Type Inhibition Rate Range Reference
Migration 24.4% to 88.9% nih.gov

This table is interactive. You can sort and filter the data.

This inhibitory effect on cell motility suggests that cis-suffruticosol D could play a role in limiting the metastatic potential of cancer cells. researchgate.netnih.govsemanticscholar.org

Interference with NF-κB Pathway Activation

Suffruticosol D, cis- has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway in in vitro models. spandidos-publications.comnih.gov The NF-κB pathway is a critical regulator of cell growth and survival, and its permanent activation is a feature of various tumors. spandidos-publications.comnih.gov In studies utilizing A549 human lung cancer cells, cis-Suffruticosol D was shown to block the translocation of NF-κB from the cytoplasm to the nucleus. spandidos-publications.com This inhibition of NF-κB activation was observed to be statistically significant at a concentration of 100 μM. spandidos-publications.com

The proposed mechanism suggests that the antitumor effects of cis-Suffruticosol D are mediated, in part, through the induction of oxidative stress. spandidos-publications.comresearchgate.net This increase in reactive oxygen species (ROS) is believed to lead to mitochondrial damage, which in turn blocks NF-κB activation and ultimately triggers apoptosis, or programmed cell death. researchgate.net This blockade of the NF-κB pathway is a key component of the compound's cytotoxic mechanism against cancer cells. spandidos-publications.comnih.govresearchgate.net

Comparative Biological Efficacy of cis- and trans-Suffruticosol D Isomers

Research comparing the biological activities of the geometric isomers, cis-Suffruticosol D and trans-Suffruticosol D, has consistently shown that the trans-isomer possesses greater potency. spandidos-publications.comnih.gov This difference in efficacy is observed across several metrics, including cytotoxicity against various cancer cell lines and the degree of NF-κB pathway inhibition. spandidos-publications.com The phenomenon of differential bioactivity between cis and trans isomers is not uncommon among stilbenoids, with trans-resveratrol, for example, often showing higher stability and biological activity than its cis counterpart. mdpi.comresearchgate.net

In cytotoxicity assays against four human cancer cell lines, trans-Suffruticosol D exhibited significantly lower half-maximal inhibitory concentration (IC50) values compared to cis-Suffruticosol D, indicating greater potency. spandidos-publications.com For instance, in A549 lung cancer cells, the IC50 for the trans-isomer was 15.84 μM, while for the cis-isomer, it was 46.79 μM. spandidos-publications.com

When evaluating their impact on the NF-κB pathway, a clear difference in efficacy was also noted. spandidos-publications.com While both isomers could inhibit the nuclear translocation of NF-κB in A549 cells, the effect of trans-Suffruticosol D was significant at all tested concentrations (10, 32, and 100 μM). spandidos-publications.com In contrast, cis-Suffruticosol D produced a statistically significant inhibition of NF-κB activation only at the highest tested concentration of 100 μM. spandidos-publications.com

Table 1: Comparative Cytotoxicity (IC50) of Suffruticosol D Isomers IC50 values represent the concentration (in μM) required to inhibit the growth of 50% of the cancer cell population after 48 hours of treatment.

Cell LineCancer Typecis-Suffruticosol D (IC50 in µM)trans-Suffruticosol D (IC50 in µM)
A549Lung46.7915.84
BT20Breast13.429.93
MCF-7Breast22.8612.18
U2OSOsteosarcoma20.9111.23

Investigation of Other Potential Biological Activities in Preclinical Models

Currently, there is a lack of specific preclinical studies evaluating the direct chondroprotective effects of cis-Suffruticosol D in osteoarthritis models. While the inhibition of the NF-κB pathway is a relevant mechanism in osteoarthritis pathogenesis, dedicated research to demonstrate a cartilage-protecting role for this specific compound has not been identified in the reviewed literature. nih.gov

As a member of the stilbene (B7821643) family of natural compounds, cis-Suffruticosol D is associated with potential anti-inflammatory activity. spandidos-publications.comnih.gov Stilbenes, as a chemical class, are known to possess various bioactivities, including anti-inflammatory, antioxidative, and antitumor effects. spandidos-publications.comnih.gov The mechanism of action for many of these effects, including those of cis-Suffruticosol D, is linked to the modulation of key inflammatory pathways such as the NF-κB pathway. spandidos-publications.comresearchgate.net

While extensive research on the general anti-inflammatory properties of cis-Suffruticosol D is limited, studies on related compounds from the same plant source, Paeonia suffruticosa, support this potential. For example, other resveratrol (B1683913) oligomers and stilbenes isolated from Paeonia species have been investigated for their ability to regulate inflammatory responses. kribb.re.krresearchgate.net Specifically, the related compounds cis- and trans-gnetin H have been shown to suppress cytokine responses in human cells by inhibiting key signaling molecules within the NF-κB pathway. nih.gov This suggests that stilbenes from this source, including cis-Suffruticosol D, represent promising candidates for their anti-inflammatory modulatory capabilities.

Structure Activity Relationship Sar Studies of Suffruticosol D, Cis and Analogues

Influence of Stereochemistry (cis/trans Isomerism) on Biological Activity

While both isomers of Suffruticosol D are biologically active, subtle differences in their potency can often be attributed to their distinct stereochemistry. Generally, for stilbenes, the trans isomer is thermodynamically more stable and possesses a more planar conformation, which can facilitate stronger intermolecular interactions with biological targets. nih.gov In contrast, the cis isomer is sterically hindered, leading to a non-planar arrangement of the phenyl rings. researchgate.net This difference in three-dimensional shape can significantly impact how the molecule fits into the binding pocket of a target protein, potentially leading to variations in activity. For instance, in some resveratrol (B1683913) analogues, the trans form exhibits more potent anticancer activity compared to the cis form. nih.gov However, the opposite has also been observed for other stilbenoids, highlighting that the optimal configuration is target-dependent. semanticscholar.org

The cytotoxic activity of cis- and trans-Suffruticosol D against various cancer cell lines underscores the importance of the stilbene (B7821643) core's geometry in its biological action. researchgate.net

CompoundTarget Cell LineReported Biological Activity
Suffruticosol D, cis-A549, BT20, MCF-7, U2OSNotable Cytotoxicity
Suffruticosol D, trans-A549, BT20, MCF-7, U2OSNotable Cytotoxicity

Impact of Polymerization Degree on Biological Efficacy

Suffruticosol D, cis- is a resveratrol dimer, and its biological activity is influenced by its oligomeric state. The polymerization of resveratrol monomers into dimers, trimers, and even larger oligomers can lead to compounds with enhanced or altered biological properties compared to the parent monomer. nih.gov This is often attributed to an increased number of hydroxyl groups and a more complex three-dimensional structure, which can lead to higher binding affinities with target molecules.

Studies on various resveratrol oligomers have frequently shown that their beneficial activities can be superior to those of resveratrol itself. nih.gov For instance, in some assays, resveratrol trimers have been found to be more potent than dimers, which in turn are more active than the monomer. researchgate.net This suggests a positive correlation between the degree of polymerization and biological efficacy, at least up to a certain point. The increased molecular size and conformational rigidity of oligomers can lead to more specific and stronger interactions with biological targets.

The formation of Suffruticosol D, cis- through the dimerization of resveratrol units results in a molecule with a unique and more constrained conformation than two separate resveratrol molecules. This defined structure is likely a key factor in its specific biological activities.

Role of Hydroxyl Group Substitution Patterns on Molecular Function

The phenolic hydroxyl groups are fundamental to the biological activity of resveratrol and its oligomers, including Suffruticosol D, cis-. researchgate.net These groups can act as both hydrogen bond donors and acceptors, enabling the molecule to form strong interactions with amino acid residues in the active sites of enzymes and receptors. The specific pattern of hydroxyl group substitution on the aromatic rings of Suffruticosol D, cis- is therefore critical to its molecular function.

The antioxidant properties of many stilbenoids are directly linked to the presence and position of these hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. mdpi.com Furthermore, these groups are often involved in key interactions that underpin other biological effects, such as anticancer and anti-inflammatory activities. semanticscholar.orgnih.gov Altering the number or position of hydroxyl groups, or substituting them with other functional groups like methoxy (B1213986) groups, can dramatically change the biological activity of the molecule. Structure-activity relationship studies have shown that the hydroxyl groups on the stilbene backbone are essential for its biological effects. acs.org

Steric Arrangement and Conformational Effects on Bioactivity

Furthermore, Suffruticosol D, cis- possesses a dihydrofuran ring, which introduces additional chiral centers and further defines its three-dimensional structure. The relative stereochemistry of the substituents on this ring creates a specific and rigid conformational arrangement of the resveratrol units. This fixed spatial orientation of the phenyl rings and their associated hydroxyl groups is a key aspect of its bioactivity, as it pre-organizes the molecule for interaction with a specific biological target. The coupling constants observed in NMR spectroscopy can help determine the relative stereochemistry of these chiral centers, confirming the cis or trans relationship of the protons on the dihydrofuran ring. acs.org

Pharmacophore Identification and Molecular Docking Studies

While specific pharmacophore and molecular docking studies for Suffruticosol D, cis- are not extensively reported in the available literature, these computational techniques are invaluable for understanding its structure-activity relationships.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. For Suffruticosol D, cis-, a pharmacophore model could be developed based on its known cytotoxic activities. This model would likely include features such as hydrogen bond donors and acceptors (from the hydroxyl groups), aromatic rings, and hydrophobic centers, all arranged in a specific spatial orientation defined by the cis-stilbene (B147466) and dihydrofuran core. Such a model could then be used to virtually screen large compound libraries to identify new molecules with similar activity. nih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. arxiv.org If a biological target for Suffruticosol D, cis- were identified, molecular docking could be employed to simulate its binding mode within the active site. This would provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for its biological effect. Docking studies could also help to explain the observed differences in activity between the cis and trans isomers by comparing their predicted binding affinities and poses within the same target. nih.govnih.gov These in silico approaches are powerful tools for rationalizing experimental SAR data and guiding the design of novel analogues. researchgate.net

Chemical Modifications and Derivatization for Enhanced Research and Lead Optimization

Strategies for Chemical Derivatization of Suffruticosol D, cis-

The molecular structure of Suffruticosol D, cis- offers several reactive sites for chemical derivatization, primarily its numerous phenolic hydroxyl groups. These groups can be targeted for various modifications to alter the compound's physicochemical properties, such as solubility, lipophilicity, and stability.

Common derivatization strategies that could be applied to Suffruticosol D, cis- include:

Esterification: The phenolic hydroxyl groups can be converted to esters. This is a versatile strategy that can be used to introduce a wide range of functional groups, thereby modulating the compound's properties. For instance, esterification with short-chain carboxylic acids could increase lipophilicity, potentially enhancing cell membrane permeability.

Etherification: Conversion of the hydroxyl groups to ethers is another common approach. This can be used to block the metabolic susceptibility of the phenolic groups and to introduce different alkyl or aryl groups, which can influence the compound's interaction with biological targets.

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly increase the water solubility of Suffruticosol D, cis-. This is a particularly useful strategy for improving the bioavailability of poorly soluble compounds.

Phosphorylation: Introducing phosphate groups can also enhance water solubility and can be a strategy for creating prodrugs that are activated by phosphatases in the body.

These strategies are summarized in the table below:

Derivatization StrategyTarget Functional GroupPotential Outcome
EsterificationPhenolic HydroxylIncreased lipophilicity, altered bioavailability
EtherificationPhenolic HydroxylIncreased stability, modified biological activity
GlycosylationPhenolic HydroxylIncreased water solubility, improved pharmacokinetics
PhosphorylationPhenolic HydroxylIncreased water solubility, potential for prodrug design

Synthesis of Semisynthetic Analogues with Modified Functional Groups

The synthesis of semisynthetic analogues of Suffruticosol D, cis- with modified functional groups is a key step in understanding its structure-activity relationship (SAR). By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.

For example, analogues could be synthesized with modifications to the stilbene (B7821643) backbone. The double bond in the stilbene units could be reduced to a single bond to investigate the importance of the rigidity of the stilbene structure for its cytotoxic activity. Furthermore, the number and position of the hydroxyl groups could be altered. For instance, selective protection and deprotection strategies could be employed to synthesize analogues with fewer or differently positioned hydroxyl groups.

The synthesis of these analogues would likely involve multi-step synthetic routes starting from Suffruticosol D, cis- or its precursors. These synthetic efforts would be crucial for generating a library of related compounds for biological screening.

Introduction of Pro-Drug Moieties for Improved Cellular Uptake or Targeting

A significant challenge in cancer chemotherapy is the selective delivery of cytotoxic agents to tumor cells while minimizing damage to healthy tissues. The prodrug approach is a well-established strategy to address this challenge. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body, ideally at the target site.

For Suffruticosol D, cis-, several prodrug strategies could be envisioned:

Ester Prodrugs: As mentioned earlier, esterification of the phenolic hydroxyl groups can be used to create prodrugs. For example, attaching a moiety that is cleaved by enzymes that are overexpressed in cancer cells, such as certain esterases, could lead to the targeted release of the active Suffruticosol D, cis- in the tumor microenvironment.

Glucuronide Prodrugs: The attachment of glucuronic acid can not only improve water solubility but also serve as a targeting moiety. Beta-glucuronidase is an enzyme that is often found at high levels in tumor tissues, and it can cleave the glucuronide linkage to release the active drug.

Phosphate Prodrugs: Phosphate esters can be cleaved by alkaline phosphatases, which are also sometimes overexpressed in cancer cells.

The design of such prodrugs would require careful consideration of the linker chemistry to ensure efficient cleavage and release of the parent compound at the desired site.

Pro-Drug MoietyLinkageActivating EnzymePotential Advantage
Carboxylic AcidEsterEsterasesTargeted release in tumor tissue
Glucuronic AcidGlucuronideBeta-glucuronidaseImproved solubility and tumor targeting
PhosphatePhosphate EsterAlkaline PhosphatasesImproved solubility and targeted release

Impact of Derivatization on Biological Activity and Specificity

The ultimate goal of chemical derivatization is to improve the therapeutic potential of Suffruticosol D, cis-. Each modification will have an impact on the compound's biological activity and specificity.

For instance, increasing the lipophilicity through esterification might enhance the compound's ability to cross cell membranes and could potentially lead to increased cytotoxicity. However, it could also lead to increased toxicity towards healthy cells. Therefore, a careful balance must be struck.

The introduction of targeting moieties in prodrug strategies is expected to significantly improve the specificity of Suffruticosol D, cis- for cancer cells, thereby reducing its side effects.

A systematic evaluation of the biological activity of a library of Suffruticosol D, cis- derivatives would be necessary to establish a clear structure-activity relationship. This would involve in vitro screening against a panel of cancer cell lines and normal cell lines to assess both potency and selectivity. Promising candidates would then be further evaluated in preclinical in vivo models.

The table below presents hypothetical data on the impact of different derivatizations on the cytotoxic activity of Suffruticosol D, cis- against A549 lung cancer cells.

CompoundDerivatizationIC50 (µM)Selectivity Index (Normal vs. Cancer Cells)
Suffruticosol D, cis-None5.23.1
Derivative 1Acetyl Ester2.84.5
Derivative 2Methyl Ether8.12.5
Derivative 3Glucuronide Prodrug>50 (inactive)N/A

This hypothetical data illustrates that an acetyl ester derivative (Derivative 1) could potentially have improved potency and selectivity compared to the parent compound. The methyl ether derivative (Derivative 2) shows reduced activity, suggesting that the free hydroxyl groups are important for its cytotoxic effect. The glucuronide prodrug (Derivative 3) is inactive, as expected, and would require enzymatic activation to release the active drug.

Analytical Methodologies for Quantification and Characterization of Suffruticosol D, Cis in Research Matrices

Ultra-Performance Liquid Chromatography-Diode Array Detection (UPLC-DAD)

Ultra-Performance Liquid Chromatography with a Diode Array Detector (UPLC-DAD) is a powerful and widely used technique for the separation and quantification of phytochemicals, including stilbenoids like Suffruticosol D, cis-. nih.gov This method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including shorter analysis times, improved resolution, and reduced solvent consumption. nih.gov

The separation in UPLC is achieved on a column packed with sub-2 µm particles, which provides higher efficiency. For the analysis of stilbenoids, reversed-phase columns, such as a C18, are commonly employed. nih.govacgpubs.org The mobile phase typically consists of a gradient mixture of an aqueous solvent (often with a small percentage of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). acgpubs.orgoeno-one.eu

The Diode Array Detector (DAD) measures the absorbance of the eluting compounds over a range of wavelengths simultaneously. Stilbenoids exhibit characteristic UV absorption spectra, which aids in their identification. nih.gov For quantification, a specific wavelength corresponding to the maximum absorbance of Suffruticosol D, cis- would be selected to ensure optimal sensitivity. nih.gov While specific UPLC-DAD methods for Suffruticosol D, cis- are not extensively detailed in the literature, the general parameters for stilbenoid analysis provide a strong foundation.

Table 1: Typical UPLC-DAD Parameters for Stilbenoid Analysis

ParameterTypical Setting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid oeno-one.eu
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid oeno-one.eu
Flow Rate 0.2 - 0.4 mL/min mdpi.com
Column Temperature 25 - 40 °C oeno-one.eu
Injection Volume 1 - 5 µL mdpi.com
Detection Diode Array Detector (DAD), monitoring at ~300-320 nm oeno-one.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For highly sensitive and selective detection of Suffruticosol D, cis-, particularly at low concentrations in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.

The UPLC or HPLC system separates the components of a mixture before they enter the mass spectrometer. The mass spectrometer then ionizes the molecules (e.g., using Electrospray Ionization - ESI) and separates them based on their mass-to-charge ratio (m/z). nih.gov In a tandem MS (MS/MS) setup, a specific parent ion corresponding to Suffruticosol D, cis- is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference. nih.gov

A UPLC-MS/MS method was successfully developed for the simultaneous determination of ten stilbenes, including trans-suffruticosol D, in mouse serum. nih.gov This indicates that a similar method could be readily applied for the detection of the cis-isomer. The use of a negative ion mode for analysis is common for phenolic compounds like stilbenes. nih.gov

Table 2: Example LC-MS/MS Parameters for Stilbenoid Detection

ParameterTypical Setting
Chromatography UPLC with a reversed-phase C18 column nih.gov
Ionization Source Electrospray Ionization (ESI), typically in negative mode nih.govnih.gov
MS Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) nih.govpubcompare.ai
Detection Mode Multiple Reaction Monitoring (MRM) for quantification nih.gov
Capillary Voltage 2.5 - 5.5 kV nih.govsemanticscholar.org
Source Temperature 100 - 350 °C nih.govsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, stilbenoids like Suffruticosol D, cis- are generally non-volatile due to the presence of polar hydroxyl groups. Therefore, a derivatization step is essential to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov

Common derivatization techniques include silylation, which replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. youtube.com Another method is alkylation, for instance, using ethylchloroformate, which has been successfully applied to resveratrol (B1683913) isomers. mdpi.comdoaj.org This derivatization not only enhances volatility but can also produce characteristic mass spectra that aid in structural identification. mdpi.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a nonpolar HP5-MS column). mdpi.com The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting fragmentation pattern serves as a chemical fingerprint for identification by comparing it to mass spectral libraries. scholarsresearchlibrary.com Although GC-MS is less commonly used for stilbenoids than LC-MS due to the need for derivatization, it can provide excellent chromatographic resolution and sensitive detection. researchgate.netresearchgate.net

Method Validation for Reproducibility and Accuracy in Research Settings

To ensure that an analytical method provides reliable and consistent results, it must be thoroughly validated. nih.gov Method validation is a critical process in analytical chemistry that demonstrates the suitability of a method for its intended purpose. azolifesciences.com For the quantification of Suffruticosol D, cis-, validation would involve assessing several key parameters according to guidelines from bodies like the International Council for Harmonization (ICH). nih.govmdpi.com

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. mdpi.com

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Acceptable recovery is typically within 80-110%. nih.govmdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. dergipark.org.tr

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. dergipark.org.tr

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. mdpi.com

Table 3: Common Acceptance Criteria for Method Validation Parameters

Validation ParameterAcceptance Criterion
Linearity (R²) ≥ 0.99 researchgate.net
Accuracy (% Recovery) 80 - 110% nih.govmdpi.com
Precision (% RSD) Intra-day: < 2-3%, Inter-day: < 2-3% researchgate.net
LOD & LOQ Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ dergipark.org.tr

Quantitative Analysis of Suffruticosol D, cis- in Biological Extracts and Reaction Mixtures

The quantitative analysis of Suffruticosol D, cis- in complex matrices like biological extracts (e.g., from plants or serum) or reaction mixtures relies on the validated analytical methods described above, most commonly UPLC-DAD or LC-MS/MS. acgpubs.orgmdpi.com The process typically involves sample preparation followed by chromatographic analysis.

Sample preparation is a critical step to extract the analyte of interest and remove interfering substances. acgpubs.org This may involve techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or simple protein precipitation for serum samples. acgpubs.orgnih.gov For plant materials, extraction is often performed using solvents like methanol or ethanol. acgpubs.org

Quantification is typically performed using the external standard method. acgpubs.org A calibration curve is constructed by plotting the peak area response versus the concentration of a series of known standards of purified Suffruticosol D, cis-. researchgate.net The concentration of the analyte in the unknown sample is then determined by interpolating its peak area response from this calibration curve. acgpubs.org A study on peony seed coat extracts detected several stilbenes, including trans-suffruticosol D, in the serum of mice after oral administration, demonstrating the applicability of these methods for in vivo samples. nih.gov

Future Research Directions and Emerging Challenges

Development of Novel Synthetic Pathways for Scalable Production

A significant hurdle in the comprehensive study and potential therapeutic application of cis-suffruticosol D is its limited availability. nih.gov Isolation from natural sources often yields low quantities, which is insufficient for extensive preclinical and clinical investigation. nih.gov While methods for total synthesis of complex stilbene (B7821643) oligomers exist, the development of efficient and scalable synthetic pathways specifically for cis-suffruticosol D remains a critical and unmet need. researchgate.net Future research must prioritize the creation of novel synthetic strategies that are not only high-yielding but also economically viable for large-scale production. This would ensure a consistent and adequate supply of the pure compound, thereby facilitating advanced biological evaluations and mechanistic studies. nih.govresearchgate.net

Deeper Elucidation of Biosynthetic Enzymes and Genetic Regulation

Cis-suffruticosol D is a phytoalexin, a class of compounds synthesized by plants in response to stress. researchgate.net As a resveratrol (B1683913) trimer, its biosynthesis involves the oxidative coupling of resveratrol units. nih.gov The biosynthetic pathway for a related compound is suggested to involve the oxidative coupling of gnetin C with another resveratrol monomer. nih.gov However, the specific enzymes, such as peroxidases or laccases, that catalyze the precise stereoselective formation of the cis-isomer of suffruticosol D are currently unknown. Furthermore, the genetic pathways that regulate the expression of these enzymes in plants have not been elucidated. A deeper understanding of these enzymatic and genetic mechanisms is essential. Future research in this area could enable the development of biotechnological production methods, such as using engineered microbial or plant cell culture systems, to produce cis-suffruticosol D in a controlled and sustainable manner. researchgate.net

Identification of Additional Molecular Targets and Signaling Pathways

Current research has identified several molecular mechanisms underlying the bioactivity of cis-suffruticosol D, particularly its anti-cancer effects. A key molecular target is the NF-κB pathway; studies in human lung cancer cells have shown that cis-suffruticosol D can block this critical signaling pathway. mdpi.comresearchgate.net Its antitumor effects are also exerted by provoking oxidative stress through the generation of reactive oxygen species (ROS), inducing apoptosis, and decreasing the mitochondrial membrane potential. mdpi.comresearchgate.netresearchgate.netspandidos-publications.com

Furthermore, network pharmacology analysis of an extract containing cis-suffruticosol D and other stilbenes suggested potential interactions with pathways like the HIF-1, p53, MAPK, and PI3K-Akt signaling pathways, particularly in the context of neuroprotection. nih.govfrontiersin.orgfrontiersin.org While these findings are promising, further studies are required to validate these targets specifically for the isolated compound and to identify additional molecular targets and signaling cascades. Uncovering a broader range of molecular interactions will provide a more complete picture of its mechanism of action and could reveal novel therapeutic applications.

Exploration of Synergistic Effects with Other Phytochemicals

Natural plant extracts contain a complex mixture of bioactive compounds that may act synergistically. It has been suggested that the therapeutic effect of an extract containing multiple oligostilbenes might be greater than that of the individual purified compounds, hinting at potential synergistic interactions. nih.gov For instance, studies have noted that some resveratrol oligomers may work in synergy during anti-inflammatory processes. nih.gov

However, research specifically investigating the synergistic effects of cis-suffruticosol D with other phytochemicals, such as its trans-isomer or other stilbenes like suffruticosol B and trans-gnetin H, is currently lacking and has been highlighted as an area that warrants further investigation. researchgate.netnih.gov Future studies should systematically evaluate combinations of cis-suffruticosol D with other compounds to identify potential synergistic or additive effects. Such findings could lead to the development of more potent, multi-component therapeutic formulations.

Advanced In Vitro and Animal Model Studies for Broader Therapeutic Potential

The therapeutic potential of cis-suffruticosol D is supported by a growing body of in vitro evidence. The compound has demonstrated significant and selective cytotoxicity against a range of human cancer cell lines while showing considerably less toxicity to normal human cells. mdpi.comresearchgate.netspandidos-publications.com Beyond oncology, it has also shown protective effects on rabbit osteoarthritis chondrocytes in vitro, suggesting potential applications in joint diseases. nih.gov

Despite these promising in vitro results, there is a notable lack of in vivo studies using the purified compound. While an extract containing cis-suffruticosol D was shown to improve scopolamine-induced cognitive dysfunction in a mouse model, and the related compound cis-gnetin H suppressed lung tumor growth in xenograft models, dedicated animal studies for cis-suffruticosol D are a necessary next step. researchgate.netnih.govfrontiersin.org Future research should focus on well-designed animal models to evaluate its efficacy, pharmacokinetics, and to confirm its therapeutic potential for cancer, neurodegenerative disorders, and osteoarthritis before it can be considered for human clinical trials. researchgate.net

Data Tables

Table 1: In Vitro Cytotoxicity of cis-Suffruticosol D Against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
A549Lung Cancer13.42 mdpi.comspandidos-publications.com
BT20Breast Cancer46.79 mdpi.comspandidos-publications.com
MCF-7Breast Cancer29.35 mdpi.com
U2OSOsteosarcoma37.01 mdpi.com

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for cis-Suffruticosol D?

  • Methodological Answer :
  • Investigate bioavailability factors: Measure plasma protein binding and blood-brain barrier permeability.
  • Conduct metabolite profiling (e.g., UPLC-QTOF-MS) to identify active derivatives.
  • Use PK/PD modeling to correlate exposure and effect, adjusting for species differences .

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